molecular formula C14H18BNO3 B6148872 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1224953-99-4

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Katalognummer B6148872
CAS-Nummer: 1224953-99-4
Molekulargewicht: 259.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also called 2M-6-TMDB, is a boron-containing heterocyclic compound with potential applications in drug discovery and development. It is a synthetic compound that has been developed as a new tool for the synthesis of biologically active compounds. Its unique properties make it an attractive candidate for pharmaceutical and medical research.

Wissenschaftliche Forschungsanwendungen

2M-6-TMDB has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of novel drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. Additionally, it has been used in the synthesis of new materials, such as polymers, nanoparticles, and nanotubes.

Wirkmechanismus

2M-6-TMDB has a unique mechanism of action. It acts as an electrophilic boron-containing heterocycle that can react with nucleophiles, such as amines, alcohols, and thiols. It can also react with electrophiles, such as aldehydes and ketones. The reaction of 2M-6-TMDB with nucleophiles leads to the formation of boron-containing heterocyclic compounds, which can then be used in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
2M-6-TMDB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as serotonin.

Vorteile Und Einschränkungen Für Laborexperimente

2M-6-TMDB has several advantages for lab experiments. It is relatively inexpensive, easy to handle, and has a wide range of applications. Additionally, it is stable and does not undergo decomposition at room temperature. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for 2M-6-TMDB. It could be used in the synthesis of novel drugs, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. Additionally, it could be used in the synthesis of new materials, such as polymers, nanoparticles, and nanotubes. It could also be used in the synthesis of peptides, peptidomimetics, and small molecules. Finally, it could be used in the development of new drug delivery systems, such as nanocarriers and liposomes.

Synthesemethoden

2M-6-TMDB is synthesized by a three-step process. The first step involves the reaction of 4-methylbenzonitrile with 2-methoxy-6-methylbenzonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. The second step involves the reaction of the resulting product with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of a base, such as triethylamine. The third step involves the reaction of the resulting product with a suitable nucleophile, such as ethylenediamine, to form 2M-6-TMDB.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 2-methoxy-6-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, followed by reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.", "Starting Materials": [ "2-methoxy-6-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas" ], "Reaction": [ "Step 1: 2-methoxy-6-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.", "Step 3: The aniline group in 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is converted to a nitrile group using a suitable reagent to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] }

CAS-Nummer

1224953-99-4

Produktname

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molekularformel

C14H18BNO3

Molekulargewicht

259.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.